3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

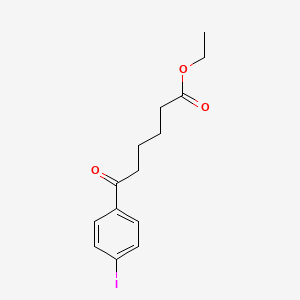

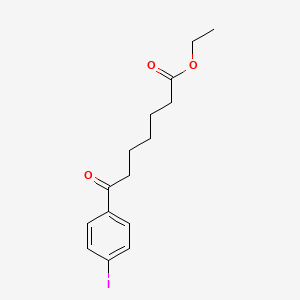

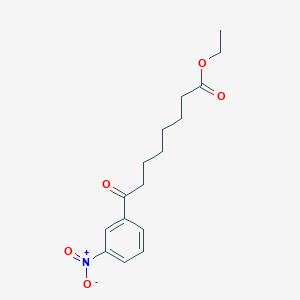

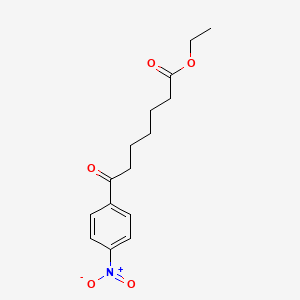

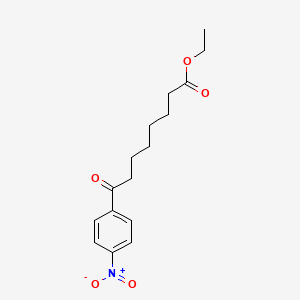

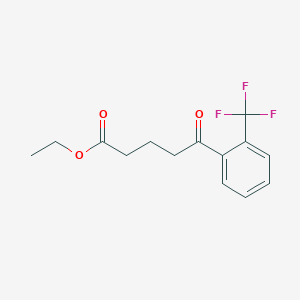

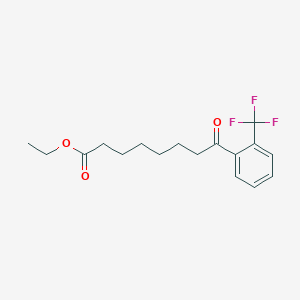

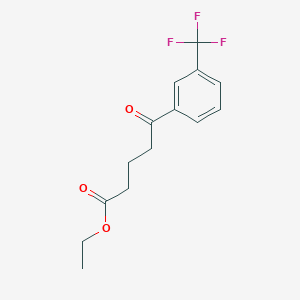

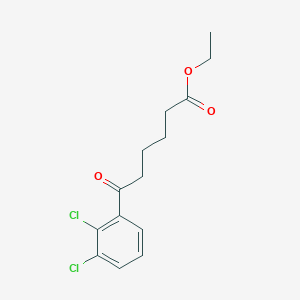

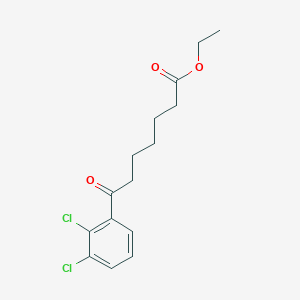

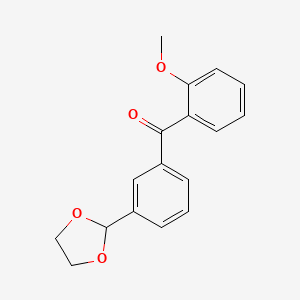

The compound “3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone” is a benzophenone derivative with a 1,3-dioxolane ring and a methoxy group attached. Benzophenones are a class of organic compounds with a carbonyl group conjugated to two phenyl groups. The 1,3-dioxolane ring is a cyclic acetal, and the methoxy group is an ether .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the carbonyl group of the benzophenone and the phenyl rings. The 1,3-dioxolane ring and methoxy group would be connected to the phenyl ring at the 3’ position .Chemical Reactions Analysis

Benzophenones are known to undergo a variety of reactions, including reduction of the carbonyl group, and nucleophilic addition reactions at the carbonyl carbon. The 1,3-dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzophenones are generally crystalline solids at room temperature, and the presence of the 1,3-dioxolane and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications

HIV Research

- Synthesis for HIV Inhibition: Research has explored the synthesis of compounds related to 3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone, specifically [4,5-Bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, as potential inhibitors of HIV. These novel compounds were synthesized to test their anti-HIV-1 activity in vitro, although some were found to be inactive (Bran̊alt et al., 1996).

Reproductive Toxicology

- Benzophenone-3 and Reproductive Toxicity: While not directly related to this compound, studies on benzophenone-3 (BP-3) have highlighted its potential impact on reproduction. BP-3, a related compound, was investigated for reproductive toxicity in humans and animals. It was linked to changes in birth weights and gestational ages, along with effects on egg production and steroidogenic genes in fish (Ghazipura et al., 2017).

Chemical Absorption and Disposition

- Dermal Administration in Rats: The disposition of benzophenone-3 (BP-3) following dermal administration was studied in male rats. This research is relevant due to the structural similarity to this compound. It was found that BP-3 and its metabolites rapidly absorbed into the plasma and had extensive binding to plasma proteins (Okereke et al., 1994).

UV Protection and Skin Penetration

- Benzophenone-3 in Sunscreen: Another study focused on benzophenone-3, a UV filter commonly found in sunscreen, which is similar to this compound. It was noted that BZ-3 can penetrate the skin and be found in urine, suggesting potential systemic exposure (Gonzalez et al., 2006).

Oligodeoxyribonucleotide Synthesis

- DNA Research Applications: 3-Methoxy-4-phenoxybenzoyl group, related to this compound, has been used for protecting exocyclic amino groups of nucleosides. This is important in the synthesis of oligodeoxyribonucleotide, indicating its utility in DNA research (Mishra & Misra, 1986).

Phytochemistry

- Phytochemical Studies: In the phytochemical analysis of Sorbus lanata, compounds structurally related to this compound showed significant antioxidant activities. This suggests potential applications in natural product chemistry and therapeutic research (Uddin et al., 2013).

Endocrine Disruption

- Metabolism and Endocrine Effects: A study on the metabolism of benzophenone-3 (BP-3) by rat and human liver microsomes examined its estrogenic and anti-androgenic activities. This is relevant due to the structural similarity to this compound, suggesting potential endocrine-disrupting effects (Watanabe et al., 2015).

Materials Science

- Synthesis of Resins: A biotransformation procedure was developed for the synthesis of intermediates useful in manufacturing acetylene-terminated resins. This involves the use of compounds structurally related to this compound, indicating its potential in materials science applications (Williams et al., 1990).

Hydrogen Bonding Studies

- Thermochemical Analysis: Thermochemical studies of methoxyphenols and dimethoxybenzenes, which include structures related to this compound, provide insights into intermolecular and intramolecular hydrogen bonds, relevant in understanding molecular interactions in various substances (Varfolomeev et al., 2010).

X-ray Diffraction Studies

- Molecular Reactivity Analysis: An X-ray diffraction study of 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole, a compound structurally related to this compound, provided insights into the reactivity of its nitro groups, valuable in understanding molecular properties and reactions (Korlyukov et al., 2003).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s being used as a pharmaceutical, the mechanism would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-8-3-2-7-14(15)16(18)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBKUDRTWXUVDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645046 |

Source

|

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-87-5 |

Source

|

| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.